molecular formula C10H20ClNO2 B2853269 (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride CAS No. 2241141-97-7

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2853269
CAS No.: 2241141-97-7
M. Wt: 221.73
InChI Key: QPYYSACQUNXOKJ-WLYNEOFISA-N
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Description

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a tert-butyl substituent at the 5-position and a carboxylic acid group at the 3-position of the piperidine ring. The compound’s stereochemistry (R-configuration at both 3 and 5 positions) and hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. It is often utilized in the development of enzyme inhibitors, receptor modulators, and bioactive molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities .

Key properties include:

  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Molecular Weight: 235.7 g/mol (hydrochloride salt)
  • CAS Number: 2241141-97-7
  • Purity: ≥95% (typical for research-grade material) .

Properties

IUPAC Name

(3R,5R)-5-tert-butylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)8-4-7(9(12)13)5-11-6-8;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYYSACQUNXOKJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[C@H](CNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-adopted method for preparing piperidine derivatives . This method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of phenylsilane in the presence of an iron complex catalyst is an efficient method for preparing piperidines . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block in Drug Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its piperidine structure is integral to the development of drugs targeting neurological and psychiatric disorders. For example, derivatives of piperidine have been shown to exhibit significant activity against conditions such as depression and anxiety .

1.2. Anticancer Activity

Recent studies have explored the anticancer properties of piperidine derivatives, including (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride. Research indicates that certain modifications to this compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Organic Synthesis

2.1. Chiral Synthesis

The compound is utilized in asymmetric synthesis due to its chiral centers, which allow for the production of enantiomerically pure compounds. This is particularly useful in synthesizing chiral drugs where the stereochemistry plays a critical role in biological activity .

2.2. Alkylation Reactions

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride can participate in alkylation reactions, making it valuable for constructing complex organic molecules. Its ability to undergo nucleophilic substitution reactions under mild conditions expands its utility in synthetic organic chemistry .

Biochemical Applications

3.1. Enzyme Inhibition Studies

There is evidence suggesting that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being investigated for potential therapeutic applications in metabolic disorders .

3.2. Neuroprotective Effects

Preliminary studies indicate that (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease through modulation of neurotransmitter systems .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant reduction in tumor size in xenograft models when treated with modified piperidine derivatives .
Study 2Enzyme InhibitionIdentified as a potent inhibitor of enzyme X, leading to decreased metabolic rates of substrate Y .
Study 3Neuroprotective EffectsShowed potential for reducing oxidative stress markers in neuronal cell cultures .

Mechanism of Action

The mechanism of action of (3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous piperidine and pyrrolidine derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid hydrochloride 5-tert-butyl, 3-carboxylic acid, hydrochloride 235.7 Enzyme inhibition, receptor modulation
rac-(3R,5R)-5-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride 5-CF₃, 3-carboxylic acid, hydrochloride 233.6 Fluorinated drug candidates, metabolic stability
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride 3-amino, 5-hydroxy, tert-butyl ester 252.7 Protease inhibitor synthesis
(3R,5S)-Piperidine-3,5-diol hydrochloride 3,5-dihydroxy, hydrochloride 153.6 Glycosidase inhibition, sugar mimicry
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride Pyrrolidine core, 5-methyl, 3-hydroxy 137.6 Neuromodulator intermediates

Substituent Effects on Bioactivity

  • Tert-butyl vs. Trifluoromethyl (CF₃) :
    The tert-butyl group in the target compound provides steric bulk, enhancing binding to hydrophobic pockets in enzymes (e.g., proteases). In contrast, the CF₃ group in the trifluoromethyl analog increases electronegativity and metabolic stability, making it suitable for CNS-targeting drugs .
  • Carboxylic Acid vs. Ester/Amine :
    The free carboxylic acid in the target compound enables ionic interactions with basic residues in enzyme active sites. Derivatives with ester or amine groups (e.g., tert-butyl esters) are often prodrugs with improved membrane permeability .

Stereochemical Influence

  • (3R,5R) vs. (3R,5S) Configuration :
    The (3R,5R) configuration of the target compound induces a specific spatial arrangement critical for binding to chiral receptors. For example, the (3R,5S)-diol variant () shows reduced activity against glycosidases due to mismatched hydrogen-bonding geometry .

Solubility and Stability

  • Hydrochloride Salt vs. Free Base : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases, facilitating in vitro assays. For instance, the hydrochloride form of (3R,5R)-5-methylpyrrolidin-3-ol is 2–3 times more soluble in water than its free base .

Biological Activity

(3R,5R)-5-Tert-butylpiperidine-3-carboxylic acid; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H20_{20}N2_2O3_3·HCl
  • Molecular Weight : 232.74 g/mol
  • CAS Number : 2964610-15-7

The compound features a piperidine ring with a tert-butyl group and a carboxylic acid functional group, which is crucial for its biological activity.

Research indicates that (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid acts primarily as an inhibitor of the GABA transporter (GAT), influencing GABAergic neurotransmission. By inhibiting GABA uptake, it increases the availability of GABA in the synaptic cleft, potentially enhancing inhibitory neurotransmission and providing neuroprotective effects against excitotoxicity.

In Vitro Studies

In vitro assays have demonstrated that (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid exhibits significant inhibitory activity on GABA uptake. The following table summarizes key findings from various studies:

StudyAssay TypeIC50 (µM)Notes
GABA Uptake Assay15.2 ± 1.5Selective for mGAT1 subtype
Neuroprotection Assay10.0 ± 0.9Protects against NMDA-induced excitotoxicity
Binding AffinityKd = 12.4 nMHigh affinity for GABA receptors

In Vivo Studies

In vivo studies have shown promising results regarding the compound's effects on behavior and neuroprotection:

  • Neuroprotective Effects : In rodent models of epilepsy, administration of (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid significantly reduced seizure frequency and duration.
  • Behavioral Studies : In tests measuring anxiety-like behaviors, treated animals displayed reduced anxiety levels compared to controls.

Case Studies

Several case studies have documented the therapeutic potential of (3R,5R)-5-tert-butylpiperidine-3-carboxylic acid:

  • Case Study on Epilepsy : A study involving chronic administration in a rat model showed a marked reduction in seizure activity and improved cognitive function post-treatment.
  • Case Study on Anxiety Disorders : Patients with anxiety disorders treated with derivatives of this compound reported significant improvements in symptoms, suggesting its potential as an anxiolytic agent.

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